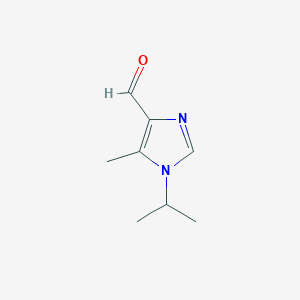

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde

Description

Imidazole derivatives are typically studied for their biological activity, catalytic roles, or as intermediates in organic synthesis. However, the absence of specific data in the provided sources precludes a detailed introduction. Further consultation of specialized chemical databases (e.g., Reaxys, SciFinder) or peer-reviewed literature would be required to obtain structural, synthetic, or application-related details.

Properties

IUPAC Name |

5-methyl-1-propan-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-5-9-8(4-11)7(10)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEWWPPXUROHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazoles, including 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde, typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for imidazoles often focus on optimizing yield and purity. The use of high-temperature conditions and specific catalysts can enhance the efficiency of the synthesis process. For example, heating a solution of hydrazone in Dowtherm A to above 160°C can produce the desired imidazole compound in moderate yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazole derivatives, including 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde. These compounds are known to exhibit effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole have been synthesized and tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess significant inhibitory effects, suggesting potential for development into new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives also show antifungal activity. Compounds similar to this compound have been evaluated for their efficacy against various fungal pathogens, demonstrating promising results that warrant further exploration in antifungal therapy .

Therapeutic Applications

Potential Drug Development

The unique structure of this compound positions it as a candidate for drug development, particularly in treating infections caused by resistant bacterial strains. The ongoing research focuses on modifying its structure to improve potency and reduce toxicity while maintaining efficacy against target pathogens .

Calcium Channel Blockers

Research has indicated that imidazole-based compounds can serve as calcium channel blockers, which are crucial in treating cardiovascular diseases. The incorporation of the 5-Methyl group may enhance the interaction with calcium channels, leading to improved therapeutic profiles compared to existing drugs .

Case Studies

Several case studies have focused on the applications of imidazole derivatives in various fields:

- Antibacterial Activity Study : A study demonstrated that certain synthesized imidazole derivatives exhibited MIC values comparable to standard antibiotics against resistant strains of E. coli and S. aureus. This highlights the potential for developing new antibiotics based on this scaffold .

- Antifungal Efficacy Assessment : Another investigation assessed the antifungal activity of imidazole derivatives, showing significant inhibition against Candida albicans. This suggests that modifications to the imidazole ring can lead to effective antifungal agents .

- Calcium Channel Antagonism Research : A study explored novel dihydropyridine derivatives containing imidazole moieties and demonstrated enhanced calcium channel blocking activity compared to traditional calcium channel blockers like nifedipine .

Mechanism of Action

The mechanism of action of 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The imidazole ring can bind to multiple receptors, influencing biological processes such as enzyme activity and signal transduction . This binding affinity makes it a valuable pharmacophore in drug design and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on , which describes structurally analogous heterocyclic aldehydes and derivatives.

Key Structural and Functional Analogues

Comparative Analysis

Core Heterocycle Differences :

- 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde contains an imidazole ring (two nitrogen atoms in a five-membered ring), whereas 5-methoxyphenyl 1-methyl-1H-pyrazole-4-carbaldehyde () features a pyrazole ring (adjacent nitrogen atoms). Imidazoles are more basic than pyrazoles due to nitrogen positioning, influencing solubility and reactivity.

Substituent Effects :

- The propan-2-yl (isopropyl) group in the target compound may enhance steric bulk compared to the methoxyphenyl group in the pyrazole analogue. This could affect binding affinity in biological systems or catalytic activity.

- Aldehyde groups (common in both compounds) are reactive electrophiles, useful in condensation reactions (e.g., forming Schiff bases).

Biological Relevance: Imidazole derivatives (e.g., histidine, antifungals) often exhibit bioactivity. However, the pyrazole derivative in lacks direct pharmacological data in the provided evidence. The quinoxaline-piperazine compound () highlights the importance of nitrogen-rich heterocycles in drug design, particularly for kinase inhibition.

Synthetic Utility :

- Both aldehydes serve as intermediates. The pyrazole aldehyde () may participate in multicomponent reactions (e.g., Ugi reactions), while the imidazole aldehyde’s isopropyl group could stabilize transition states in asymmetric catalysis.

Data Gaps and Limitations

- No crystallographic, spectroscopic, or thermodynamic data (e.g., melting points, solubility) for this compound are available in the provided evidence. Tools like SHELXL () or Mercury CSD () could analyze its crystal structure if experimental data existed.

- Computational studies (e.g., using Multiwfn for electron localization analysis, ) are absent but would clarify electronic properties.

Biological Activity

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate imidazole derivatives with aldehydes or other carbonyl compounds. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. For instance, research has shown that related imidazole compounds possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

These findings suggest that modifications to the imidazole structure can enhance antibacterial potency, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies indicate that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.

A notable case study involved the treatment of human cancer cell lines (e.g., HeLa and MCF7) with this compound, showing a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

This highlights the potential utility of this compound in cancer therapeutics .

The biological activity is attributed to the compound's ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to cell signaling. The presence of the imidazole ring is crucial for these interactions, as it facilitates hydrogen bonding and coordination with metal ions in enzyme active sites.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated several imidazole derivatives, including this compound, against resistant strains of bacteria such as MRSA. The results indicated that this compound could serve as a lead structure for developing new antibiotics .

- Cancer Cell Studies : Research conducted on breast cancer models demonstrated that treatment with this compound led to significant tumor growth inhibition in vivo. The study suggested that further exploration into its pharmacodynamics and pharmacokinetics is warranted .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions of imidazole precursors with appropriate aldehydes. For example, analogous pyrazole-carbaldehyde derivatives are synthesized via Vilsmeier-Haack formylation or Claisen-Schmidt condensation, followed by purification via column chromatography . Optimization includes monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) using TLC or HPLC. Yield improvement may require inert atmosphere conditions (e.g., nitrogen) to prevent oxidation of intermediates. Purity is assessed via melting point determination and spectroscopic methods (e.g., H NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H and C NMR confirm molecular structure by identifying proton environments and carbonyl resonances. IR spectroscopy verifies the aldehyde C=O stretch (~1700 cm). Mass spectrometry (ESI-MS or GC-MS) determines molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Data collection requires a well-diffracting crystal mounted on a diffractometer (e.g., Bruker D8 Venture). Structure solution uses direct methods in SHELXS, followed by refinement in SHELXL with anisotropic displacement parameters for non-H atoms .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential volatility .

- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation.

- Disposal : Follow hazardous waste guidelines for imidazole derivatives. Neutralize aldehydes with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly in cases of disorder or twinning?

- Methodological Answer :

- Disorder Handling : Split atomic positions using PART instructions in SHELXL. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry. Refine occupancy factors iteratively to converge on stable residuals .

- Twinning : For twins, use the TWIN/BASF commands. Determine twin law(s) via PLATON’s TwinRotMat. Refine twin fractions and scale datasets using HKLF 5 format .

- Validation : Post-refinement, check R (<5%) and GooF (≈1) metrics. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Mercury or PLATON to identify hydrogen-bond motifs (e.g., rings). Assign donor-acceptor pairs (N–H···O or O–H···N) based on intermolecular distances (<3.2 Å) and angles (>120°) .

- Energy Frameworks : Compute interaction energies (CE-B3LYP/6-31G*) in CrystalExplorer to quantify stabilizing interactions. Compare with Hirshfeld surface analysis to map close contacts .

Q. How can discrepancies between experimental crystallographic data and computational (DFT) models be resolved?

- Methodological Answer :

- Geometry Optimization : Perform DFT calculations (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) using the crystallographic coordinates as input. Compare optimized bond lengths/angles with experimental values; deviations >2σ may indicate lattice strain .

- Electron Density Maps : Generate residual density maps (F–F) in Olex2. Regions with peaks >0.5 eÅ suggest missed solvent molecules or disorder. Re-refine with additional parameters .

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) from SCXRD should align with DFT-calculated vibrational frequencies. Large ADP mismatches may indicate dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.